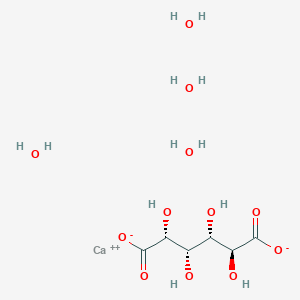

Calcium D-saccharate tetrahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Calcium D-saccharate tetrahydrate can be synthesized by reacting D-glucaric acid with calcium hydroxide or calcium carbonate in an aqueous solution. The reaction typically involves dissolving D-glucaric acid in water, followed by the gradual addition of calcium hydroxide or calcium carbonate under constant stirring. The mixture is then heated to facilitate the reaction, and the resulting solution is allowed to cool, leading to the crystallization of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then filtered, washed, and dried to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: Calcium D-saccharate tetrahydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

Substitution: this compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or other reduced forms .

Aplicaciones Científicas De Investigación

Food Industry

Role as a Food Additive:

Calcium D-saccharate tetrahydrate is commonly used as a food additive due to its properties as a sweetener and stabilizer. It enhances flavor and improves texture in various food products.

| Property | Details |

|---|---|

| Solubility | Highly soluble in water |

| Taste | Sweet flavor |

| Usage | Stabilizer in sauces, dressings |

Pharmaceuticals

Therapeutic Uses:

In the pharmaceutical industry, this compound is utilized in drug formulations. It serves as an effective source of calcium in dietary supplements and is also used as an antacid and antidote for carbolic acid poisoning.

| Application | Details |

|---|---|

| Calcium Supplement | Provides bioavailable calcium |

| Antacid | Neutralizes stomach acid |

| Antidote | Used in cases of poisoning |

Case Study:

A study highlighted its role in inhibiting beta-glucuronidase, an enzyme linked to hormone-dependent cancers, suggesting its potential in cancer prevention strategies .

Cosmetics

Moisturizing Properties:

this compound is incorporated into skincare products for its hydrating effects. It helps improve skin texture and moisture retention.

| Property | Details |

|---|---|

| Functionality | Moisturizer |

| Formulation Use | Creams, lotions |

Biotechnology

Chelating Agent:

In biotechnological applications, this compound acts as a chelating agent, facilitating the purification of proteins and enzymes essential for various research processes.

| Application | Details |

|---|---|

| Protein Purification | Aids in isolating proteins |

| Enzyme Stabilization | Enhances enzyme stability |

Agriculture

Soil Conditioner:

this compound is used as a soil conditioner to enhance nutrient availability and promote plant growth. This application supports sustainable agricultural practices.

| Property | Details |

|---|---|

| Functionality | Improves soil nutrient retention |

| Benefits | Enhances crop yield |

Mecanismo De Acción

The mechanism of action of calcium D-saccharate tetrahydrate involves its ability to inhibit β-glucuronidase, an enzyme involved in the metabolism of glucuronides. By inhibiting this enzyme, this compound can reduce the reactivation of carcinogens and other harmful substances in the body, thereby exerting its chemopreventive effects . Additionally, the compound’s ability to stabilize supersaturated solutions of other calcium hydroxycarboxylates is attributed to its complex formation with calcium ions .

Comparación Con Compuestos Similares

Calcium D-saccharate tetrahydrate can be compared with other similar compounds, such as:

Calcium D-gluconate: Another calcium salt used in calcium-fortified foods and beverages.

Calcium L-lactate: Used in the food industry for calcium fortification.

Calcium α-D-heptagluconate: Another calcium salt with applications in the food and pharmaceutical industries.

This compound is unique due to its specific inhibitory effects on β-glucuronidase and its ability to stabilize supersaturated solutions of other calcium hydroxycarboxylates .

Actividad Biológica

Calcium D-saccharate tetrahydrate, also known as calcium glucarate, is a calcium salt derived from D-glucaric acid, a compound naturally found in various fruits and vegetables. This article explores the biological activities of this compound, focusing on its potential health benefits, mechanisms of action, and relevant research findings.

- Chemical Formula: C₆H₈CaO₈·4H₂O

- Molecular Weight: Approximately 320.26 g/mol

- Appearance: White crystalline solid

- Solubility: Soluble in water

Biological Activities

This compound exhibits several notable biological activities:

-

Chemopreventive Properties:

- Research suggests that calcium D-saccharate may have potential chemopreventive effects, particularly against hormone-dependent cancers such as breast and prostate cancer. This is attributed to its ability to inhibit beta-glucuronidase, an enzyme that can affect the detoxification of hormones and toxins in the body .

-

Antioxidant Activity:

- The compound has been shown to possess antioxidant properties, which may help in scavenging free radicals and reducing oxidative stress associated with various diseases, including cancer.

- Bioavailability Enhancement:

The biological activity of this compound can be explained through various mechanisms:

-

Inhibition of Beta-Glucuronidase:

By inhibiting this enzyme, calcium D-saccharate may prevent the breakdown of glucuronide conjugates, facilitating their excretion and potentially lowering cancer risk. -

Complex Formation:

The compound forms stable complexes with other hydroxycarboxylates, which can influence calcium solubility and absorption dynamics in biological systems .

Case Studies and Experimental Data

- In Vitro Studies:

- Calcium Bioavailability:

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Formula | Unique Properties |

|---|---|---|

| Calcium Gluconate | C₁₂H₂₂CaO₁₄ | Commonly used for treating hypocalcemia; more soluble than calcium D-saccharate. |

| Sodium D-glucarate | C₆H₇NaO₈ | Sodium salt form; used similarly but less effective as a calcium source. |

| Calcium L-glutamate | C₅H₈CaN₂O₄ | Acts as a neurotransmitter; involved in brain function. |

Propiedades

Número CAS |

5793-89-5 |

|---|---|

Fórmula molecular |

C6H8CaO8 |

Peso molecular |

248.20 g/mol |

Nombre IUPAC |

calcium;(2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioate |

InChI |

InChI=1S/C6H10O8.Ca/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+2/p-2/t1-,2-,3-,4+;/m0./s1 |

Clave InChI |

UGZVNIRNPPEDHM-SBBOJQDXSA-L |

SMILES |

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.O.O.O.O.[Ca+2] |

SMILES isomérico |

[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[Ca+2] |

SMILES canónico |

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Ca+2] |

Key on ui other cas no. |

5793-89-5 5793-88-4 |

Descripción física |

Odorless crystals or white powder; [Merck Index] White powder; [Sigma-Aldrich MSDS] |

Pictogramas |

Irritant |

Sinónimos |

Acid, Saccharic Anhydrous Calcium Glucarate Anhydrous Calcium Saccharate Calcium Glucarate Calcium Glucarate, Anhydrous Calcium Saccharate Calcium Saccharate Anhydrous Calcium Saccharate Tetrahydrate Calcium Saccharate, Anhydrous D Glucaric Acid D Saccharic Acid D-Glucaric Acid D-Saccharic Acid Glucarate, Anhydrous Calcium Glucarate, Calcium Glucaric Acid Glucosaccharic Acid L Gularic Acid L-Gularic Acid Levo Gularic Acid Levo-Gularic Acid Saccharate Tetrahydrate, Calcium Saccharate, Anhydrous Calcium Saccharate, Calcium Saccharic Acid Tetrahydrate, Calcium Saccharate Tetrahydroxyadipic Acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.